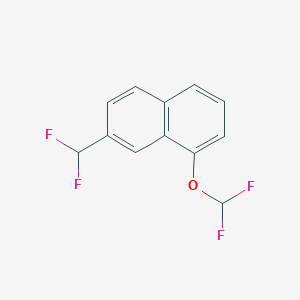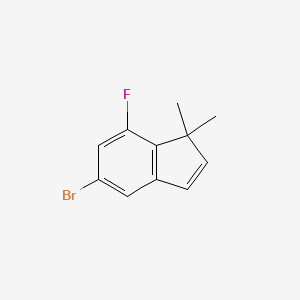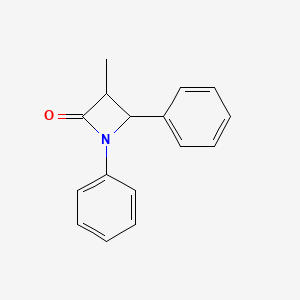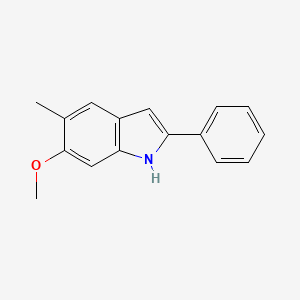
6-methoxy-5-methyl-2-phenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-5-methyl-2-phenyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-5-methyl-2-phenyl-1H-indole can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . Another method involves the use of methanesulfonic acid under reflux in methanol to produce the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process typically uses readily available starting materials and can be scaled up for commercial production .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-methyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
6-Methoxy-5-methyl-2-phenyl-1H-indole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-5-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as myeloperoxidase, which plays a role in inflammatory processes . The compound’s effects are mediated through its binding to these targets, leading to the modulation of various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-phenyl-1H-indole
- 6-Methoxy-2-phenyl-1H-indole
- 5-Methyl-2-phenyl-1H-indole
Uniqueness
6-Methoxy-5-methyl-2-phenyl-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and methyl groups on the indole ring enhances its reactivity and potential biological activities compared to other similar compounds .
Properties
CAS No. |
919090-41-8 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
6-methoxy-5-methyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-11-8-13-9-14(12-6-4-3-5-7-12)17-15(13)10-16(11)18-2/h3-10,17H,1-2H3 |
InChI Key |
WERILPCXWJQTSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



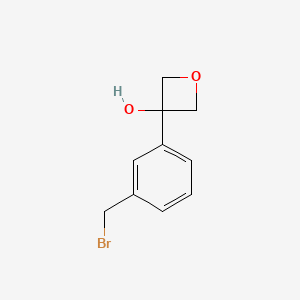
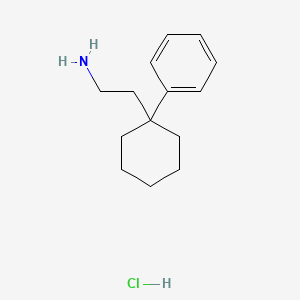
![Tert-butyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11869199.png)

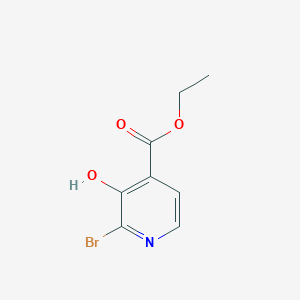
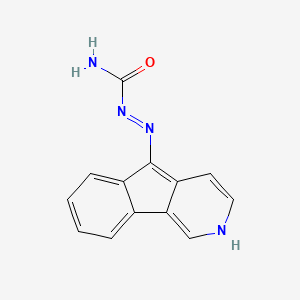
![2-Bromo-5-methoxybenzo[b]thiophene](/img/structure/B11869227.png)
![1-(3-Bromo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B11869238.png)
![3-[(Butylimino)methyl]-7-methyl-2(1H)-quinolinone](/img/structure/B11869240.png)
